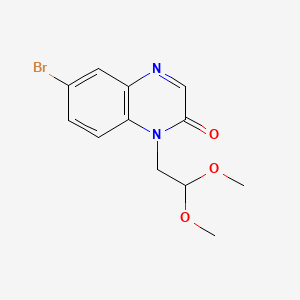
6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-diaminobromobenzene and 2,2-dimethoxyacetaldehyde.
Cyclization: The key step involves the cyclization of 2,3-diaminobromobenzene with 2,2-dimethoxyacetaldehyde under acidic or basic conditions to form the quinoxaline ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to maximize yield and purity.
化学反応の分析
Types of Reactions
6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered oxidation states.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 6-Chloro-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one
- 6-Fluoro-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one
- 6-Iodo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one
Uniqueness
6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, making this compound distinct from its analogs.
特性
分子式 |
C12H13BrN2O3 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC名 |
6-bromo-1-(2,2-dimethoxyethyl)quinoxalin-2-one |
InChI |
InChI=1S/C12H13BrN2O3/c1-17-12(18-2)7-15-10-4-3-8(13)5-9(10)14-6-11(15)16/h3-6,12H,7H2,1-2H3 |
InChIキー |
DSALXQBALCKWLN-UHFFFAOYSA-N |
正規SMILES |
COC(CN1C2=C(C=C(C=C2)Br)N=CC1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



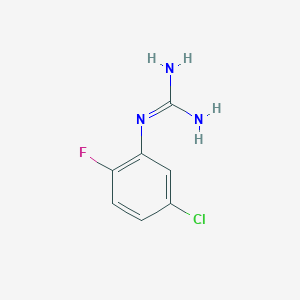
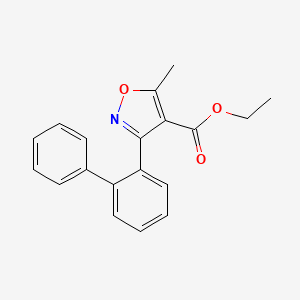
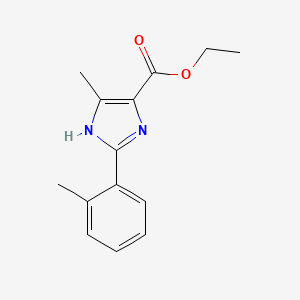
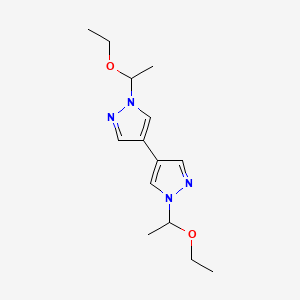
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
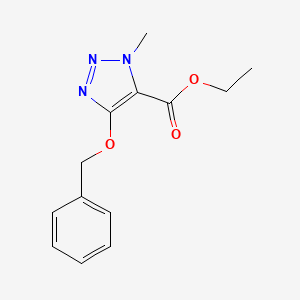
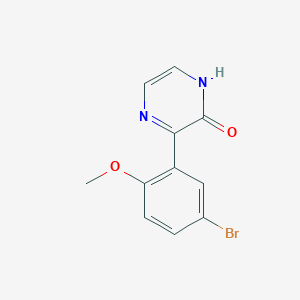


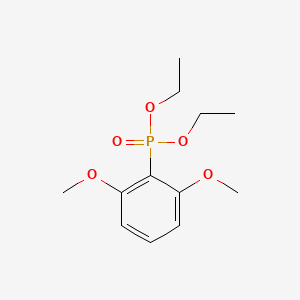
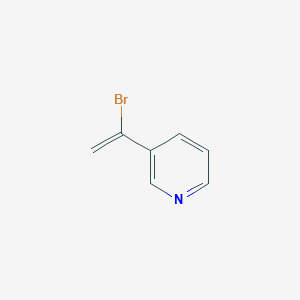
![Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13697451.png)
![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
